molecular formula C8H14O4 B1330481 Dimethyl isopropylmalonate CAS No. 51122-91-9

Dimethyl isopropylmalonate

Cat. No.: B1330481
CAS No.: 51122-91-9
M. Wt: 174.19 g/mol
InChI Key: HVNFMZHHKRLLNH-UHFFFAOYSA-N
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Description

Dimethyl isopropylmalonate is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl and isopropyl groups. This compound is used in various chemical syntheses due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl isopropylmalonate can be synthesized through several methods. One common method involves the reaction of methanol and carbon monoxide with a catalyst such as nickel carbonyl or palladium on carbon. The reaction is typically carried out at room temperature for about two hours . Another method involves the selective monohydrolysis of symmetric diesters, which is a practical approach for large-scale synthesis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large reactors where methanol and carbon monoxide are reacted in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified through distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dimethyl isopropylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

Dimethyl isopropylmalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl isopropylmalonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The ester groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbanions in the presence of strong bases, which can then participate in further chemical transformations .

Comparison with Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Malonic acid

Comparison: Dimethyl isopropylmalonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to dimethyl malonate and diethyl malonate. This makes it more suitable for certain types of chemical reactions where steric hindrance plays a critical role. Additionally, the isopropyl group can influence the reactivity and stability of the compound, making it distinct from its analogs .

Properties

IUPAC Name

dimethyl 2-propan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFMZHHKRLLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342613
Record name Dimethyl isopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51122-91-9
Record name Dimethyl isopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of dimethyl isopropylmalonate in the synthesis of aliskiren?

A: this compound serves as a starting material in the multi-step synthesis of the (S)-methyl-2-bromoisovalerate side chain of aliskiren []. The process involves hydrolysis of this compound to isopropylmalonic acid, followed by several reaction steps to ultimately yield the desired chiral side chain.

Q2: Are there any advantages of using this compound in this specific synthesis pathway?

A: The research paper highlights several advantages of using this particular synthetic route starting with this compound []. These include:

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